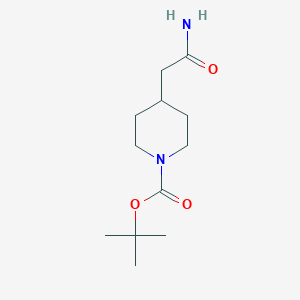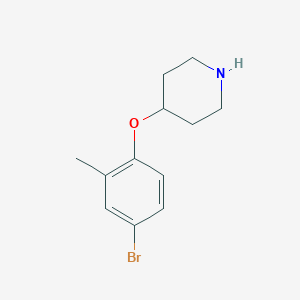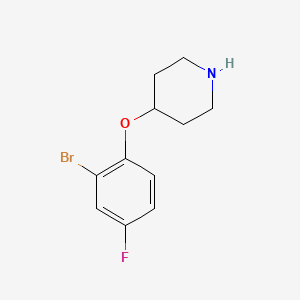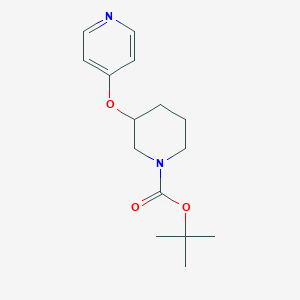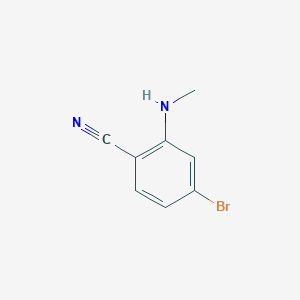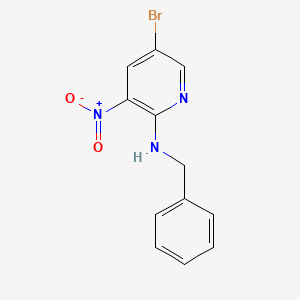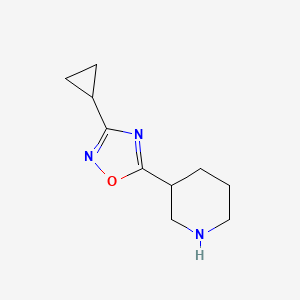
Ethyl 5-bromo-2-methylbenzoate
概要
説明
Ethyl 5-bromo-2-methylbenzoate (E5B2M) is an organic compound with the molecular formula C9H9BrO2. It is a white crystalline solid with a melting point of 75-76°C. E5B2M is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other compounds. It is also used in the manufacture of dyes, fragrances, and other materials.
科学的研究の応用
Chemical Synthesis and Compound Development
Ethyl 5-bromo-2-methylbenzoate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it's utilized in the synthesis of diverse heterocyclic compounds like [1,2,3]triazolo[1,5-a]quinoline derivatives. These derivatives are crafted through reactions involving this compound, showcasing its role in constructing intricate molecular architectures, as demonstrated by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, this compound finds its application in the synthesis and modification of polymers. For instance, Yuan et al. (2011) discuss its use in transforming commercially available 1,2-polybutadiene into a reactive intermediate through bromination. This brominated polymer then serves as a macroinitiator for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, resulting in a water-soluble brush polymer. Such advancements underscore the compound's versatility in creating materials with diverse properties (Yuan et al., 2011).
Crystallography and Molecular Structure Analysis
The compound also plays a crucial role in crystallography and the study of molecular structures. As an example, Hong Dae Choi et al. (2009) prepared a specific derivative of this compound and studied its crystal structure, which is stabilized by aromatic π–π interactions and non-classical hydrogen bonds. This research not only sheds light on the molecular architecture but also hints at potential applications in crystal engineering and design (Hong Dae Choi et al., 2009).
作用機序
Target of Action
The primary target of Ethyl 5-bromo-2-methylbenzoate is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the resonance stabilization of the benzylic position, which lowers the energy required for the reaction .
Biochemical Pathways
The substitution of a hydrogen atom with a bromine atom at the benzylic position can lead to significant changes in the biochemical pathways of the compound. The introduction of the bromine atom can increase the reactivity of the compound, allowing it to participate in further reactions such as nucleophilic substitution or oxidation .
Result of Action
The result of the action of this compound is the formation of a brominated aromatic compound. This compound may have different chemical properties and reactivities compared to the original compound. For example, the bromine atom can serve as a good leaving group in subsequent reactions, potentially leading to the formation of a wide range of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light, heat, and certain catalysts . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.
特性
IUPAC Name |
ethyl 5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJLUHCYZHKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648604 | |
| Record name | Ethyl 5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359629-91-7 | |
| Record name | Benzoic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359629-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

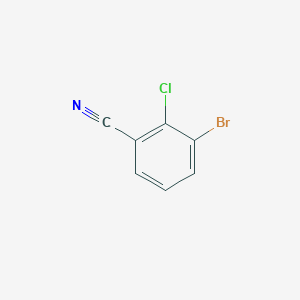

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
